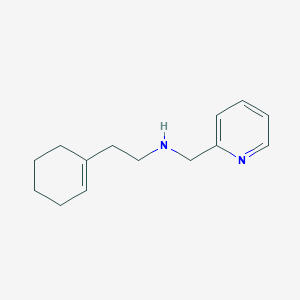![molecular formula C21H21FN2O2 B275990 N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine](/img/structure/B275990.png)
N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine, also known as FMe-ADMIO, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a fluorescent ligand that selectively binds to the adenosine A1 receptor, which is a G protein-coupled receptor that plays a crucial role in regulating various physiological processes.
作用機序
N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine binds selectively to the adenosine A1 receptor and activates a signaling pathway that involves the inhibition of adenylyl cyclase and the activation of potassium channels. This leads to a decrease in intracellular cyclic AMP levels and hyperpolarization of the cell membrane, which ultimately results in the inhibition of neurotransmitter release and the modulation of various physiological processes.
Biochemical and Physiological Effects:
N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine has been shown to have several biochemical and physiological effects, including the inhibition of neurotransmitter release, the modulation of heart rate and blood pressure, and the regulation of glucose and lipid metabolism. This ligand has also been shown to have anti-inflammatory and neuroprotective effects in various animal models.
実験室実験の利点と制限
One of the main advantages of using N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine in lab experiments is its high selectivity and affinity for the adenosine A1 receptor, which allows for precise and accurate measurements of receptor expression and function. However, one of the limitations of using this ligand is its relatively low solubility, which may affect its bioavailability and pharmacokinetics in vivo.
将来の方向性
There are several future directions for the research on N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine, including the development of new analogs with improved properties, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its molecular mechanisms of action. Additionally, the use of N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine in combination with other imaging techniques, such as positron emission tomography (PET) and magnetic resonance imaging (MRI), may provide new insights into the role of the adenosine A1 receptor in various physiological and pathological conditions.
合成法
The synthesis of N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine involves several steps, including the reaction of 3-methoxybenzylamine with 2-fluorobenzyl bromide, followed by the reaction of the resulting intermediate with 2-pyridinemethanol. The final product is obtained by the deprotection of the benzyl and pyridine groups using hydrogenation and acid treatment.
科学的研究の応用
N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine has been widely used in scientific research for studying the adenosine A1 receptor and its physiological functions. This ligand has been used to investigate the receptor's expression, distribution, and pharmacology in various tissues and organs, including the brain, heart, and kidneys. N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine has also been used to study the role of the adenosine A1 receptor in various diseases, such as ischemia-reperfusion injury, hypertension, and diabetes.
特性
分子式 |
C21H21FN2O2 |
|---|---|
分子量 |
352.4 g/mol |
IUPAC名 |
1-[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-N-(pyridin-2-ylmethyl)methanamine |
InChI |
InChI=1S/C21H21FN2O2/c1-25-20-11-6-8-16(13-23-14-18-9-4-5-12-24-18)21(20)26-15-17-7-2-3-10-19(17)22/h2-12,23H,13-15H2,1H3 |
InChIキー |
NYDVCPYUBPEVRP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2F)CNCC3=CC=CC=N3 |
正規SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2F)CNCC3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzyl-1-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}methanamine](/img/structure/B275907.png)
![N-(3-bromo-4-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B275908.png)


![4-({[2-(1-Cyclohexen-1-yl)ethyl]amino}methyl)benzoic acid](/img/structure/B275912.png)


![3-methoxy-N-[4-(methylsulfanyl)benzyl]propan-1-amine](/img/structure/B275917.png)
![1-Pentanol, 5-[(4-pyridinylmethyl)amino]-](/img/structure/B275919.png)
![[2-(4-chlorophenyl)ethyl]{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275926.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine](/img/structure/B275929.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}prop-2-en-1-amine](/img/structure/B275930.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine](/img/structure/B275931.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine](/img/structure/B275932.png)